molecular formula C14H13N3O B11873372 N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine CAS No. 823806-69-5

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11873372
CAS No.: 823806-69-5
M. Wt: 239.27 g/mol
InChI Key: CTEPUYCUBPDYEG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine typically involves a two-step one-pot method. Initially, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with 4-methoxyphenyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include using advanced techniques such as continuous flow synthesis and employing catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The methoxyphenyl group enhances the binding affinity of the compound to the COX-2 active site, leading to selective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is unique due to its selective COX-2 inhibition properties, which make it a promising candidate for anti-inflammatory and anticancer research. The presence of the methoxy group enhances its chemical stability and biological activity compared to other similar compounds .

Properties

CAS No.

823806-69-5

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C14H13N3O/c1-18-12-7-5-11(6-8-12)16-14-10-15-13-4-2-3-9-17(13)14/h2-10,16H,1H3

InChI Key

CTEPUYCUBPDYEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

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